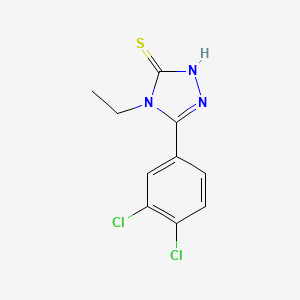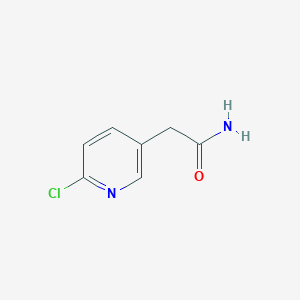![molecular formula C11H11BrN2 B3037137 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 439928-25-3](/img/structure/B3037137.png)
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Descripción general
Descripción
6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H12BrClN2 . It has a molecular weight of 287.58 g/mol . The IUPAC name for this compound is 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds have been synthesized and evaluated for their biological activity . For instance, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole analogues have been constructed and evaluated as TRPV1 antagonists .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H . The canonical SMILES structure is C1CNCC2=C1NC3=C2C=CC=C3Br.Cl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of this compound are both 285.98724 g/mol .Aplicaciones Científicas De Investigación
- 6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole serves as a valuable building block in the synthesis of alkaloids. Researchers have employed it to create novel indole-based alkaloids with potential pharmacological properties .
- The compound has been investigated in studies related to neurodegenerative diseases. Its structural features make it relevant for exploring potential therapeutic interventions or understanding disease mechanisms .
- Derivatives of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have demonstrated good antimicrobial activity. Compounds like 1a and 1b exhibit promising effects against various pathogens .
- Researchers have designed and synthesized novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles based on this compound. These derivatives are being explored as potential anti-tumor agents. Fig. 1 shows the structure of the leading compound .
- The compound is available for custom synthesis and bulk manufacturing. Researchers can source it for specific applications, including drug discovery and chemical research .
Alkaloid Synthesis
Neurodegenerative Disease Studies
Antimicrobial Potential
Anti-Tumor Agents
Custom Synthesis and Sourcing
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPTVXYOVFWZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)
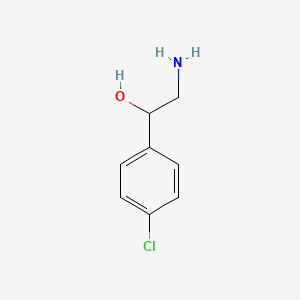
![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)

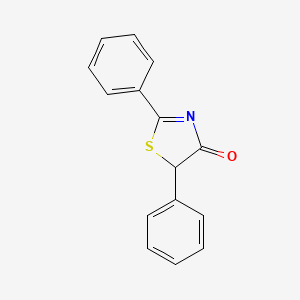
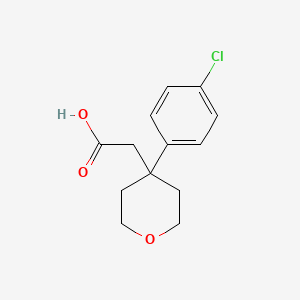

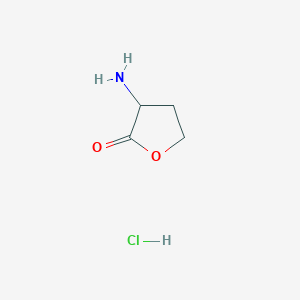
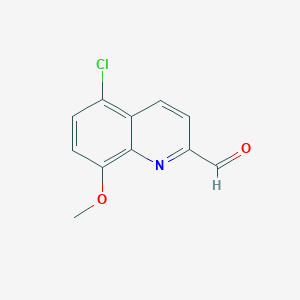


![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)
